N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
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Overview
Description
N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a 4-methylbenzyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-methylbenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridinyl group, potentially leading to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as a therapeutic agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- N-(4-methylbenzyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)thio]acetamide
- N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide
Uniqueness
N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is unique due to the specific positioning of the pyridinyl group on the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)9-19-15(22)11-24-17-21-20-16(23-17)14-3-2-8-18-10-14/h2-8,10H,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXNCQFFXOHEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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